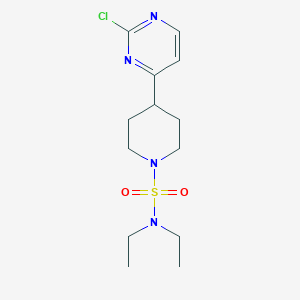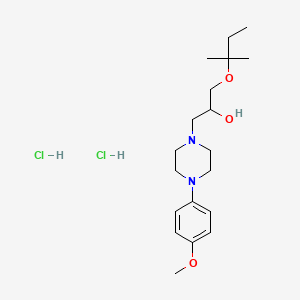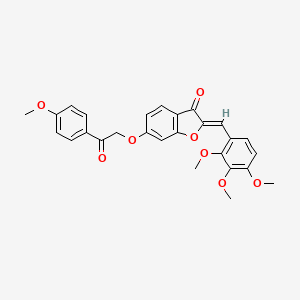![molecular formula C20H21N3O3S2 B2517015 1-(4-(ベンゾ[d]チアゾール-2-イル)ピペラジン-1-イル)-2-トシルエタノン CAS No. 895450-41-6](/img/structure/B2517015.png)
1-(4-(ベンゾ[d]チアゾール-2-イル)ピペラジン-1-イル)-2-トシルエタノン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-2-(4-methylbenzenesulfonyl)ethan-1-one is a complex organic compound that features a benzothiazole ring, a piperazine moiety, and a sulfonyl group. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, antipsychotic, and anticancer properties .
科学的研究の応用
1-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-2-(4-methylbenzenesulfonyl)ethan-1-one has a wide range of scientific research applications:
作用機序
Target of Action
The primary targets of 1-(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)-2-tosylethanone are Mycobacterium tuberculosis and cyclooxygenase (COX) enzymes . The compound has shown significant inhibitory activity against M. tuberculosis, making it a potential candidate for anti-tubercular therapy . Additionally, it has demonstrated inhibitory activity against COX enzymes, which play a crucial role in inflammation and pain signaling pathways .
Mode of Action
1-(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)-2-tosylethanone interacts with its targets, leading to changes in their normal functioning. In the case of M. tuberculosis, the compound inhibits the growth of the bacteria, thereby helping to control the spread of tuberculosis . When interacting with COX enzymes, the compound inhibits their activity, which can lead to a reduction in inflammation and pain .
Biochemical Pathways
The compound affects the biochemical pathways associated with M. tuberculosis growth and COX-mediated inflammation. By inhibiting the growth of M. tuberculosis, the compound disrupts the bacterial life cycle and prevents the progression of tuberculosis . The inhibition of COX enzymes disrupts the synthesis of prostaglandins, bioactive lipids that mediate inflammatory responses, thereby alleviating inflammation and pain .
Pharmacokinetics
tuberculosis and COX enzymes suggests it has sufficient bioavailability to interact with these targets
Result of Action
The action of 1-(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)-2-tosylethanone results in the inhibition of M. tuberculosis growth and COX enzyme activity. This leads to a decrease in the spread of tuberculosis and a reduction in inflammation and pain .
生化学分析
Biochemical Properties
Benzothiazole derivatives have been found to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions often involves the formation of covalent bonds, hydrogen bonds, or hydrophobic interactions .
Cellular Effects
Benzothiazole derivatives have been reported to exhibit cytotoxic activity against various human cancer cell lines . They can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Benzothiazole derivatives have been shown to bind to various biomolecules, inhibit or activate enzymes, and alter gene expression .
Temporal Effects in Laboratory Settings
Benzothiazole derivatives have been synthesized through various synthetic pathways, including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, and microwave irradiation .
Dosage Effects in Animal Models
The dosage effects of 1-(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)-2-tosylethanone in animal models have not been reported. Benzothiazole derivatives have been shown to exhibit various pharmacological activities in animal models .
Metabolic Pathways
Benzothiazole derivatives have been shown to interact with various enzymes and cofactors .
Transport and Distribution
Benzothiazole derivatives have been shown to interact with various transporters and binding proteins .
Subcellular Localization
Benzothiazole derivatives have been shown to localize in various subcellular compartments .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-2-(4-methylbenzenesulfonyl)ethan-1-one typically involves a multi-step process. One common method starts with the preparation of 2-(piperazin-1-yl)benzo[d]thiazole, which is then subjected to further reactions to introduce the sulfonyl group and other substituents . The reaction conditions often involve the use of copper catalysts, such as copper(II) sulfate pentahydrate, and solvents like t-BuOH/water mixtures .
Industrial Production Methods
Industrial production methods for this compound may involve microwave-assisted synthesis, which offers an eco-friendly and efficient alternative to conventional methods. This approach can significantly reduce reaction times and improve yields .
化学反応の分析
Types of Reactions
1-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-2-(4-methylbenzenesulfonyl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine and benzothiazole moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzothiazole or piperazine rings .
類似化合物との比較
Similar Compounds
3-(Piperazin-1-yl)-1,2-benzothiazole: This compound shares the benzothiazole and piperazine moieties but lacks the sulfonyl group.
1-(Benzyl)-1H-1,2,3-triazol-4-yl(piperazin-1-yl)methanone: This compound features a triazole ring instead of the benzothiazole ring.
Uniqueness
1-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-2-(4-methylbenzenesulfonyl)ethan-1-one is unique due to the presence of the sulfonyl group, which enhances its biological activity and makes it a versatile compound for various applications in medicinal chemistry .
特性
IUPAC Name |
1-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-2-(4-methylphenyl)sulfonylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3S2/c1-15-6-8-16(9-7-15)28(25,26)14-19(24)22-10-12-23(13-11-22)20-21-17-4-2-3-5-18(17)27-20/h2-9H,10-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOLZORIFSOSEKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC(=O)N2CCN(CC2)C3=NC4=CC=CC=C4S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-butoxy-N-{11-methyl-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl}benzamide](/img/structure/B2516933.png)
![1-(2-methylphenyl)-4-(4-methylpiperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2516935.png)





![7-(2-chlorophenyl)-4-[2-(methylsulfanyl)pyridine-3-carbonyl]-1,4-thiazepane](/img/structure/B2516943.png)
![5-ethyl-3-(2-hydroxyphenyl)-4-(4-isopropylphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/new.no-structure.jpg)

![N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2516951.png)
![(2E)-3-(furan-2-yl)-1-[4-(pyridin-2-yloxy)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2516952.png)
![Benzo[c][1,2,5]thiadiazol-5-yl(4-(6-(furan-2-yl)pyridazin-3-yl)piperazin-1-yl)methanone](/img/structure/B2516953.png)

